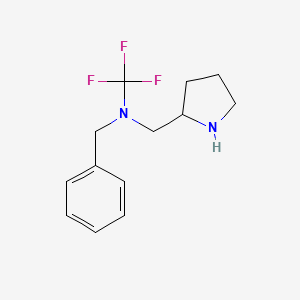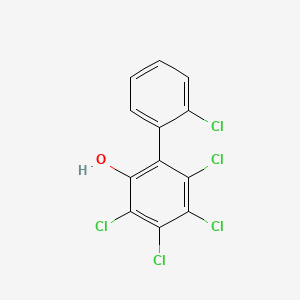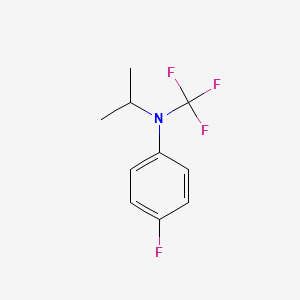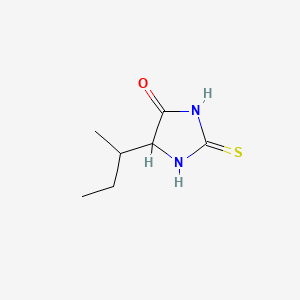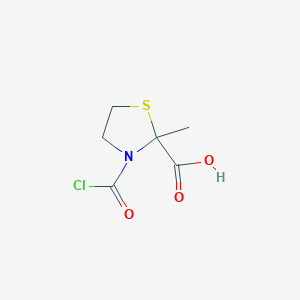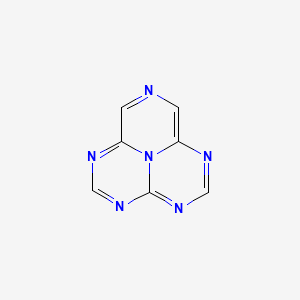
1,3,4,6,8-Pentaazacycl(3.3.3)azine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,6,8-Pentaazacycl(3.3.3)azine is a heterocyclic compound with the molecular formula C₇H₄N₆ and a molecular weight of 172.15 g/mol . This compound is characterized by its unique structure, which includes five nitrogen atoms within a tricyclic framework. It is also known by its alternative name, 1,3,4,6,8,9b-Hexaazaphenalene .
Métodos De Preparación
The synthesis of 1,3,4,6,8-Pentaazacycl(3.3.3)azine involves several steps and specific reaction conditions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a solvent such as 1-butanol and is conducted at elevated temperatures, around 242-247°C . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Análisis De Reacciones Químicas
1,3,4,6,8-Pentaazacycl(3.3.3)azine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrogen atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents. Common reagents used in these reactions include hydrogen gas, catalysts, and strong oxidizing agents.
Aplicaciones Científicas De Investigación
1,3,4,6,8-Pentaazacycl(3.3.3)azine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,4,6,8-Pentaazacycl(3.3.3)azine involves its interaction with molecular targets such as enzymes and proteins. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and molecular interactions .
Comparación Con Compuestos Similares
1,3,4,6,8-Pentaazacycl(3.3.3)azine can be compared with other similar compounds, such as:
1,3,4,6,7-Pentaazacycl(3.3.3)azine: This compound has a similar structure but differs in the position of nitrogen atoms.
1,3,4,6,8,9b-Hexaazaphenalene: An alternative name for this compound, highlighting its structural uniqueness. The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and its tricyclic framework, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
64323-57-5 |
|---|---|
Fórmula molecular |
C7H4N6 |
Peso molecular |
172.15 g/mol |
Nombre IUPAC |
2,4,6,8,11,13-hexazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene |
InChI |
InChI=1S/C7H4N6/c1-5-9-3-11-7-12-4-10-6(2-8-1)13(5)7/h1-4H |
Clave InChI |
DMKFTFMRVUXACD-UHFFFAOYSA-N |
SMILES canónico |
C1=C2N=CN=C3N2C(=NC=N3)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


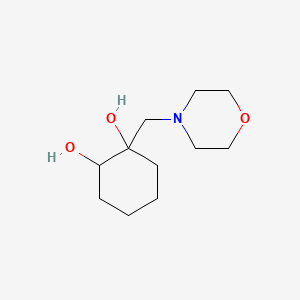
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
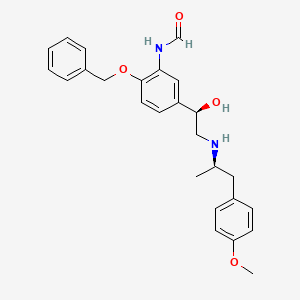
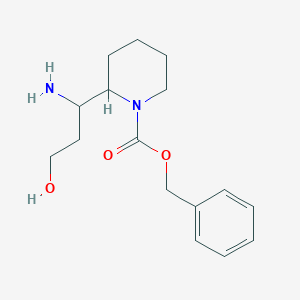
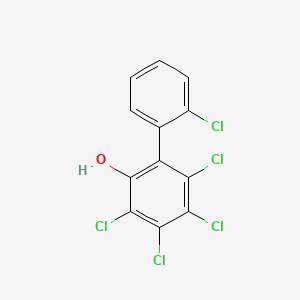
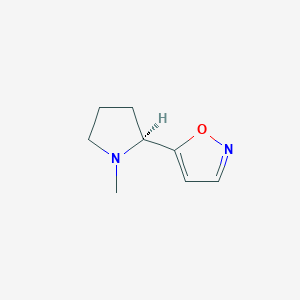
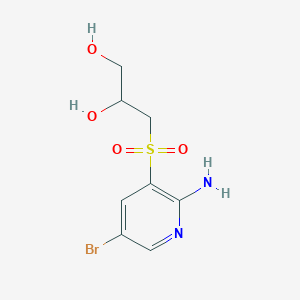
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
